
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a chlorophenyl group, a ketone functional group, and an L-leucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and L-leucine.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with acetone to form 4-chlorophenyl-3-oxopropanal.
Coupling Reaction: The intermediate is then coupled with L-leucine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-(3-(4-Chlorophenyl)-3-carboxypropyl)-L-leucine.
Reduction: Formation of N-(3-(4-Chlorophenyl)-3-hydroxypropyl)-L-leucine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-L-leucine: Lacks the ketone group, resulting in different chemical reactivity and biological activity.
N-(3-(4-Bromophenyl)-3-oxopropyl)-L-leucine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and potency.
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-valine: Similar structure but with valine instead of leucine, which can influence its biological activity.
Uniqueness
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine is unique due to the presence of both the chlorophenyl and ketone groups, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
92515-03-2 |
|---|---|
Molecular Formula |
C15H20ClNO3 |
Molecular Weight |
297.78 g/mol |
IUPAC Name |
(2S)-2-[[3-(4-chlorophenyl)-3-oxopropyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H20ClNO3/c1-10(2)9-13(15(19)20)17-8-7-14(18)11-3-5-12(16)6-4-11/h3-6,10,13,17H,7-9H2,1-2H3,(H,19,20)/t13-/m0/s1 |
InChI Key |
NIFUGRVUMJMYIH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


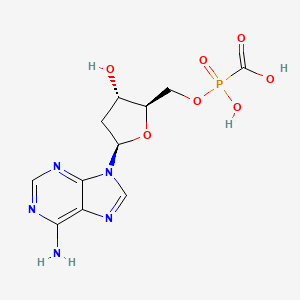
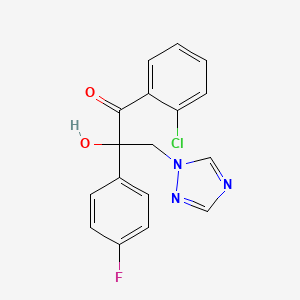
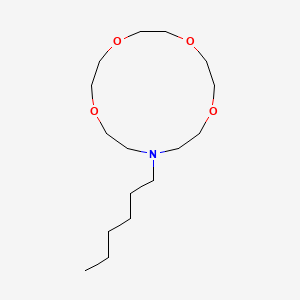
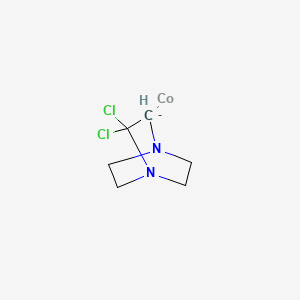



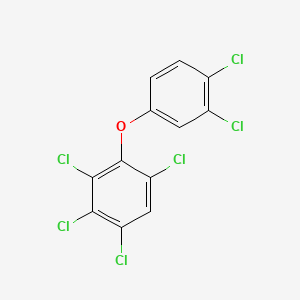

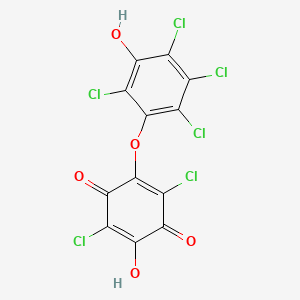
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)



